molecular formula C7H15O2P B14399779 Propan-2-yl ethenyl(ethyl)phosphinate CAS No. 88093-32-7

Propan-2-yl ethenyl(ethyl)phosphinate

Cat. No.: B14399779
CAS No.: 88093-32-7
M. Wt: 162.17 g/mol
InChI Key: WRMPJZQYVSITGZ-UHFFFAOYSA-N
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Description

Propan-2-yl ethenyl(ethyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to an isopropyl, ethenyl, and ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinates, including propan-2-yl ethenyl(ethyl)phosphinate, can be achieved through several methods. One common approach involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a variety of electrophiles . Another method includes the use of palladium-catalyzed cross-coupling reactions between anilinium hypophosphite and aromatic electrophiles . Additionally, copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds can be employed .

Industrial Production Methods

Industrial production of phosphinates often involves large-scale reactions using readily available reagents and catalysts. The use of arynes for C-P bond construction under mild conditions is one such method that provides high yields and operational simplicity . The process typically involves the use of commercially available ligands and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts, lithium hexamethyldisilazide (LHMDS), and various electrophiles . Reaction conditions often involve low temperatures for deprotonation and mild conditions for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include arylphosphonates, arylphosphinates, and arylphosphine oxides . These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.

Mechanism of Action

The mechanism of action of propan-2-yl ethenyl(ethyl)phosphinate involves its interaction with molecular targets through the formation of phosphinate esters. These esters can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . The compound’s bioisosteric properties allow it to interact with various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propan-2-yl ethenyl(ethyl)phosphinate include:

  • Ethyl phosphinate
  • Methyl phosphinate
  • Phenyl phosphinate

Uniqueness

This compound is unique due to its specific combination of isopropyl, ethenyl, and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

88093-32-7

Molecular Formula

C7H15O2P

Molecular Weight

162.17 g/mol

IUPAC Name

2-[ethenyl(ethyl)phosphoryl]oxypropane

InChI

InChI=1S/C7H15O2P/c1-5-10(8,6-2)9-7(3)4/h5,7H,1,6H2,2-4H3

InChI Key

WRMPJZQYVSITGZ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C=C)OC(C)C

Origin of Product

United States

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